molecular formula C12H17N3O3 B2572326 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide CAS No. 923156-08-5

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

Cat. No.: B2572326
CAS No.: 923156-08-5
M. Wt: 251.286
InChI Key: MDELJFHRIBKNIT-UHFFFAOYSA-N
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Description

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is a chemical compound belonging to the class of nitrobenzamides. It has a molecular formula of C12H17N3O3 and a molecular weight of 251.29 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a benzene ring, along with a 3-methylbutan-2-yl substituent on the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the 3-methylbutan-2-yl group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

Major Products Formed

    Reduction: 4-[(3-Methylbutan-2-yl)amino]-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methylbutan-2-yl)amino]-3-aminobenzamide
  • 4-[(3-Methylbutan-2-yl)amino]-3-chlorobenzamide

Uniqueness

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide is unique due to the presence of both a nitro group and a 3-methylbutan-2-yl substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3-methylbutan-2-ylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDELJFHRIBKNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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